N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea
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Overview
Description
N-[3-(4-Benzylpiperidin-1-yl)propyl]-N’-phenylurea is a chemical compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a benzyl group and a phenylurea moiety, making it a valuable molecule in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Benzylpiperidin-1-yl)propyl]-N’-phenylurea typically involves the reaction of 4-benzylpiperidine with a suitable isocyanate or carbodiimide to form the urea linkage. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Benzylpiperidin-1-yl)propyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenylurea moiety can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(4-Benzylpiperidin-1-yl)propyl]-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-Benzylpiperidin-1-yl)propyl]-N’-phenylurea involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, inhibiting the entry of HIV-1 into host cells . Additionally, it may interact with other receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar piperidine ring structure but lacking the phenylurea moiety.
N-[3-(4-Benzylpiperidin-1-yl)propyl]-N,N’-diphenylurea: A compound with an additional phenyl group, enhancing its binding affinity to certain receptors.
3-[(4-Benzylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide: Another related compound with a sulfonyl group instead of the urea linkage.
Uniqueness
N-[3-(4-Benzylpiperidin-1-yl)propyl]-N’-phenylurea is unique due to its specific combination of a benzylpiperidine and phenylurea moiety, which imparts distinct chemical and biological properties. Its ability to act as a CCR5 antagonist and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
275809-12-6 |
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Molecular Formula |
C22H29N3O |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-[3-(4-benzylpiperidin-1-yl)propyl]-3-phenylurea |
InChI |
InChI=1S/C22H29N3O/c26-22(24-21-10-5-2-6-11-21)23-14-7-15-25-16-12-20(13-17-25)18-19-8-3-1-4-9-19/h1-6,8-11,20H,7,12-18H2,(H2,23,24,26) |
InChI Key |
BKQLADJYVXOCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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